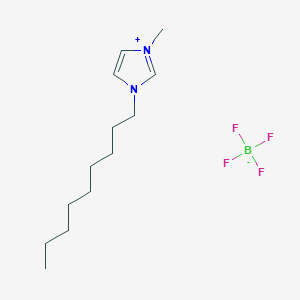

1-Methyl-3-nonylimidazolium tetrafluoroborate

Description

Significance and Research Trajectory of Ionic Liquids

Ionic liquids represent a paradigm shift from traditional volatile organic solvents. Their negligible vapor pressure, high thermal stability, wide liquid range, and tunable solvating power for a broad spectrum of organic and inorganic compounds have positioned them as greener and more efficient alternatives in various chemical processes. nih.gov The ability to modify their properties by altering the cation or anion structure allows for the design of task-specific ionic liquids tailored for applications in catalysis, electrochemistry, separations, and biotechnology. nih.govsigmaaldrich.com The research trajectory of ionic liquids has evolved from fundamental characterization to sophisticated applications, driven by the continuous quest for sustainable and innovative chemical technologies.

Specific Focus on 1-Methyl-3-nonylimidazolium Tetrafluoroborate (B81430) in Contemporary Research

Within the vast family of imidazolium-based ionic liquids, 1-Methyl-3-nonylimidazolium tetrafluoroborate holds a specific place of interest. The nonyl (C9) alkyl chain on the imidazolium (B1220033) cation imparts a distinct balance of hydrophobicity and ionic character, influencing its physical and chemical behavior. While extensive data exists for its shorter and longer alkyl chain analogs, the nonyl derivative is a subject of academic inquiry to understand the nuanced effects of alkyl chain length on the properties of imidazolium tetrafluoroborate ILs. Research on this compound contributes to a more comprehensive understanding of structure-property relationships within this class of ionic liquids.

Scope and Objectives of Academic Inquiry on the Compound

The primary objectives of academic inquiry into this compound encompass the determination of its fundamental physicochemical properties, the development of efficient synthesis routes, and the exploration of its potential applications. Researchers aim to elucidate how the nine-carbon alkyl chain influences properties such as density, viscosity, conductivity, and thermal stability in comparison to other 1-alkyl-3-methylimidazolium tetrafluoroborate salts. This understanding is crucial for predicting its behavior in various systems and for designing new applications where its specific properties would be advantageous.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-methyl-3-nonylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2.BF4/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;2-1(3,4)5/h11-13H,3-10H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQICCJINCLCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-55-3 | |

| Record name | 1H-Imidazolium, 1-methyl-3-nonyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Physicochemical Properties of 1 Alkyl 3 Methylimidazolium Tetrafluoroborate Series

General Physical Characteristics

Ionic liquids in the 1-alkyl-3-methylimidazolium tetrafluoroborate (B81430) series are typically colorless to pale yellow, viscous liquids at room temperature. Their ionic nature results in negligible vapor pressure, making them non-volatile under ambient conditions.

Comparative Physicochemical Data

The following table presents a comparison of key physicochemical properties for a series of 1-alkyl-3-methylimidazolium tetrafluoroborate compounds. This data illustrates the trends associated with increasing the alkyl chain length.

| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/mL at 20-25°C) | Refractive Index (n20/D) |

|---|---|---|---|---|---|

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | 143314-16-3 | 197.97 | 15 | 1.294 (at 25°C) | 1.413 |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | 174501-65-6 | 226.02 | - | 1.21 (at 20°C) | - |

| 1-Hexyl-3-methylimidazolium (B1224943) tetrafluoroborate | 244193-50-8 | 254.08 | - | 1.149 (at 20°C) | 1.430 |

| 1-Octyl-3-methylimidazolium tetrafluoroborate | 244193-52-0 | 282.13 | - | 1.12 (at 20°C) | - |

Data sourced from various chemical suppliers and research articles. sigmaaldrich.comsemanticscholar.org Note that direct experimental values for 1-Methyl-3-nonylimidazolium tetrafluoroborate are not included due to limited availability in cited literature.

As the alkyl chain length increases from ethyl to octyl, a clear trend of decreasing density is observed. It is therefore anticipated that this compound would have a density slightly lower than its octyl counterpart.

Thermal Stability Analysis

Imidazolium-based ionic liquids are known for their high thermal stability. edcc.com.cn The decomposition temperature of 1-alkyl-3-methylimidazolium tetrafluoroborate salts is generally high, though it can be influenced by impurities. Studies on similar compounds show that they are stable up to temperatures well above 300°C. mdpi.com The thermal stability is a critical factor for their application in high-temperature processes.

Synthesis and Manufacturing Processes

Common Synthetic Routes for Imidazolium (B1220033) Tetrafluoroborates

The synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate (B81430) ionic liquids typically involves a two-step process. The first step is the quaternization of 1-methylimidazole (B24206) with an appropriate haloalkane (in this case, 1-nonyl halide) to form the 1-methyl-3-nonylimidazolium halide precursor. The second step is an anion exchange reaction where the halide is replaced by the tetrafluoroborate anion. This is often achieved by reacting the halide salt with a tetrafluoroborate salt, such as sodium tetrafluoroborate or ammonium (B1175870) tetrafluoroborate, or with tetrafluoroboric acid. researchgate.net

A common method involves dissolving the 1-methyl-3-nonylimidazolium halide in a suitable solvent, followed by the addition of a tetrafluoroborate salt. The resulting halide salt byproduct (e.g., sodium chloride) often precipitates out of the solution and can be removed by filtration. researchgate.net The final product is then purified to remove any remaining starting materials, byproducts, and solvent.

Purification and Characterization Techniques

Purification of the final product is crucial as impurities can significantly affect the physicochemical properties of the ionic liquid. Common purification techniques include washing with appropriate solvents to remove non-ionic impurities and treatment with activated carbon to remove colored impurities. The removal of residual water is typically achieved by drying under high vacuum at an elevated temperature.

The structure and purity of 1-Methyl-3-nonylimidazolium tetrafluoroborate are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the structure of the cation. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic vibrational bands of the imidazolium ring and the tetrafluoroborate anion. The purity of the ionic liquid can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC).

Applications in Advanced Catalytic Systems and Reaction Media

Enzyme Stability and Activity Modulation in Ionic Liquid Media

Enantioselectivity Studies in Enzymatic Reactions:There is no available research on enantioselectivity studies of enzymatic reactions conducted specifically in 1-methyl-3-nonylimidazolium tetrafluoroborate (B81430).

We recommend consulting future scientific publications for information regarding this specific compound as research in the field of ionic liquids continues to expand.

Precursor Role in N-Heterocyclic Carbene (NHC) Chemistry

Imidazolium (B1220033) salts are widely recognized as stable precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have seen a surge in applications. researchgate.netbeilstein-journals.org The stability and reactivity of the resulting NHC can be tuned by modifying the substituents on the nitrogen atoms of the imidazolium ring. researchgate.net In principle, 1-Methyl-3-nonylimidazolium tetrafluoroborate can serve as a precursor to an NHC with a methyl and a nonyl substituent.

The generation of N-heterocyclic carbenes from imidazolium salts is a well-established process, typically achieved through deprotonation of the C2 carbon of the imidazolium ring. nih.govtcichemicals.com This acidic proton can be removed by a variety of bases to yield the corresponding free carbene.

Common methods for the generation of NHCs from imidazolium salt precursors include:

Reaction with Strong Bases: Strong bases such as sodium hydride, potassium tert-butoxide, or organolithium reagents are effective in deprotonating the imidazolium salt to form the free NHC. The choice of base and solvent is crucial to prevent unwanted side reactions.

In Situ Generation: In many catalytic applications, the NHC is generated in situ by adding a suitable base to a mixture of the imidazolium salt and the metal catalyst precursor. This avoids the need to isolate the often reactive and sensitive free carbene. tcichemicals.com

Transmetalation: A common route to NHC-metal complexes involves the reaction of the imidazolium salt with a weak base in the presence of a silver(I) salt (e.g., silver(I) oxide). This forms a silver-NHC complex, which can then transfer the NHC ligand to other metal centers in a transmetalation step. znaturforsch.comznaturforsch.com

While these methods are generally applicable to a wide range of 1,3-dialkylimidazolium salts, specific studies detailing the deprotonation of this compound to generate the corresponding NHC are not readily found in the surveyed literature. The long nonyl chain might influence the solubility and reactivity of the salt and the resulting carbene, potentially requiring optimization of the reaction conditions.

N-heterocyclic carbenes are highly valued as ligands in transition metal catalysis due to their strong σ-donating properties, which lead to the formation of stable metal-ligand bonds. tcichemicals.comnih.gov These NHC-metal complexes have shown high activity and stability in a variety of catalytic transformations.

The synthesis of NHC-metal complexes from imidazolium salt precursors can be achieved through several routes:

From the free carbene: The isolated NHC can be directly reacted with a suitable metal precursor.

From the imidazolium salt: The most common method involves the in situ generation of the NHC in the presence of a metal salt. For instance, the reaction of an imidazolium salt with a metal acetate (B1210297) can lead to the formation of the NHC-metal complex.

Via transmetalation: As mentioned, silver-NHC complexes are versatile reagents for the synthesis of other NHC-metal complexes, particularly for gold, palladium, and rhodium. znaturforsch.comznaturforsch.com

A wide array of NHC-metal complexes have been synthesized and utilized in catalysis, including complexes of palladium, ruthenium, rhodium, iridium, gold, and nickel. arabjchem.orguno.edu These catalysts have been successfully employed in cross-coupling reactions, olefin metathesis, hydrogenation, and many other organic transformations. researchgate.net

However, a review of the scientific literature did not yield specific examples of NHC-metal complexes being synthesized from this compound. The following table provides examples of NHC-metal complexes derived from other imidazolium salts, illustrating the general principles.

| Imidazolium Precursor | Metal | Resulting NHC-Metal Complex Type | Reference |

|---|---|---|---|

| 1,3-Di(benzyloxy)imidazolium hexafluorophosphate | Silver(I) | Silver-NHC complex | znaturforsch.com |

| 1,3-Di(benzyloxy)imidazolium hexafluorophosphate | Gold(I) | Gold-NHC complex (via transmetalation from silver complex) | znaturforsch.com |

| 1,3-Di(benzyloxy)imidazolium hexafluorophosphate | Rhodium(I) | Rhodium-NHC complex | znaturforsch.com |

| N,N'-bis-methylimidazolium fluoride | Nickel(II) | trans-[NiF₂(IMe)₂] | - |

Strategies for Ionic Liquid Recycling and Reuse in Catalysis

A significant advantage of using ionic liquids as reaction media or catalysts is their potential for recycling and reuse, which is a key principle of green chemistry. rsc.orgchalmers.se The low volatility of ionic liquids simplifies the separation of volatile products and reactants by distillation. researchgate.net

Common strategies for the recycling of imidazolium-based ionic liquids in catalytic processes include:

Product Distillation: For reactions where the products are more volatile than the ionic liquid, they can be removed by distillation, leaving the ionic liquid and catalyst behind for subsequent reaction cycles. researchgate.net

Solvent Extraction: If the products are immiscible with the ionic liquid, they can be separated by extraction with a suitable solvent. The choice of solvent is critical to ensure that the ionic liquid and catalyst are not leached from the reaction phase.

Membrane Separation: Advanced membrane technologies can be employed to separate products from the ionic liquid-catalyst phase. chalmers.se

The efficiency of recycling can be influenced by the thermal and chemical stability of the ionic liquid under the reaction conditions. For 1-alkyl-3-methylimidazolium salts, the length of the alkyl chain can affect their physical properties, such as viscosity and melting point, which in turn can influence the ease of product separation and recycling. chalmers.se

While these recycling strategies are well-documented for common ionic liquids like 1-butyl-3-methylimidazolium and 1-hexyl-3-methylimidazolium (B1224943) salts, researchgate.net specific studies detailing the recycling and reuse of this compound in catalytic applications were not identified in the available literature. The longer nonyl chain would likely increase its hydrophobicity compared to shorter-chain analogues, which could be a factor in designing extraction-based recycling protocols.

Investigation in Electrochemical Systems and Energy Storage Devices

Electrolyte Performance Characteristics

Detailed studies focusing on the electrical conductivity of pure 1-Methyl-3-nonylimidazolium tetrafluoroborate (B81430) or its mixtures for electrolyte applications are not prominently featured in the reviewed literature. While the conductivity of imidazolium (B1220033) ionic liquids is a key parameter for their use as electrolytes, specific values and temperature-dependent data for this compound could not be located.

The electrochemical stability window (ESW) is a critical factor for any electrolyte, defining the voltage range within which it can operate without degrading. There is a lack of specific experimental data determining the anodic and cathodic limits for 1-Methyl-3-nonylimidazolium tetrafluoroborate.

Applications in Hydrogen Production via Water Electrolysis

The potential application of this compound as an electrolyte or co-catalyst in water electrolysis for hydrogen production has not been a subject of detailed investigation in the available literature. Research in this area has predominantly focused on other, more common imidazolium-based ionic liquids.

Integration into Advanced Electrochemical Devices

There is no specific information available on the formulation or performance of ionogels incorporating this compound for use in solid-state electrochemical capacitors.

Similarly, the synthesis and characterization of gel polymer electrolytes (GPEs) containing this compound, and the analysis of their performance in enhancing electrochemical devices, are not described in the reviewed scientific papers.

The utility of this compound in electrochemical applications is largely defined by its behavior at the interface between the electrode and the electrolyte. The dynamics at this junction and the specific arrangement of ions are critical to the performance and efficiency of energy storage devices.

Interfacial Dynamics and Electrode Material Coupling

The dynamic response at the electrode/ionic liquid interface is a complex phenomenon governed by the formation of an electric double layer (EDL). When a potential is applied to an electrode immersed in an ionic liquid like this compound, the ions in the electrolyte arrange themselves to screen the surface charge, forming a distinct layered structure.

Molecular-Level Arrangement at Charged Surfaces

At the molecular level, imidazolium-based ionic liquids form well-defined layers on charged electrode surfaces. The positively charged imidazolium rings of the cations are attracted to a negatively charged electrode (cathode), while the tetrafluoroborate anions are drawn to a positively charged electrode (anode).

| Property | Short Chain (e.g., Ethyl, C2) | Long Chain (e.g., Nonyl, C9) | Reason for Difference |

|---|---|---|---|

| Ion Mobility | Higher | Lower | Increased viscosity and steric hindrance with longer chain. |

| EDL Formation Speed | Faster | Slower | Slower diffusion of larger cations to the electrode surface. |

| Interfacial Structure | Simple, more defined ionic layers. | Complex, with non-polar domains from alkyl tails. | Self-assembly and orientation of long hydrocarbon chains. |

| Differential Capacitance | Generally higher | Potentially lower | Thicker, less compact double layer due to bulky cations. |

High-Temperature Electrochemical Stability Considerations

The operational temperature range is a critical parameter for electrolytes in many energy storage applications. Ionic liquids are renowned for their high thermal stability, which allows them to be used in devices that operate at elevated temperatures. mdpi.com

This compound is expected to exhibit the high thermal and electrochemical stability characteristic of the 1-alkyl-3-methylimidazolium tetrafluoroborate family. For instance, the related compound 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) demonstrates high thermal stability up to 300 °C and possesses a wide electrochemical stability window of 4.2 V. mdpi.comresearchgate.net This stability is attributed to the strong covalent bonds within the imidazolium cation and the robust nature of the tetrafluoroborate anion.

| Compound | Thermal Stability | Electrochemical Window | Room Temp. Ionic Conductivity |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | High | ~4.1 V | ~13 mS/cm |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | High (up to 300 °C) mdpi.comresearchgate.net | ~4.2 V mdpi.comresearchgate.net | ~3 mS/cm mdpi.com |

| This compound (Expected) | High | Wide (~4 V) | Lower than shorter chains |

Role in Separation Science and Purification Technologies

Tunable Miscibility for Extraction and Separation Processes

The miscibility of [CnMIM][BF4] ionic liquids with other solvents is highly dependent on the length of the alkyl chain. Generally, as the alkyl chain length increases, the hydrophobicity of the ionic liquid increases, which in turn affects its phase behavior with both polar and non-polar solvents.

Studies on the phase behavior of the [CnMIM][BF4] series with alcohols have shown that the upper critical solution temperature (UCST) decreases linearly as the alkyl chain length of the ionic liquid's cation increases. bohrium.comacs.org This trend suggests that the miscibility of 1-Methyl-3-nonylimidazolium tetrafluoroborate (B81430) with certain organic solvents can be predicted to lie within the spectrum of its shorter- and longer-chained analogues. This tunable miscibility is a key principle for its potential use in extraction processes. For instance, mixtures of 1-methyl-3-octylimidazolium tetrafluoroborate ([C8MIM][BF4]) with benzene (B151609) have been studied to understand their microscopic structures and miscibility features, providing a framework for how the nonyl version might behave. nih.govresearchgate.net

Liquid-Liquid Extraction Applications

There is a lack of specific studies in the reviewed literature detailing the use of 1-Methyl-3-nonylimidazolium tetrafluoroborate in liquid-liquid extraction (LLE) processes. Research on related compounds, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), has demonstrated their effectiveness in applications like the extractive desulfurization of liquid fuels. The efficiency of such extractions often depends on the specific interactions between the ionic liquid and the target molecule, which would be influenced by the nine-carbon alkyl chain of [C9MIM][BF4]. However, without direct experimental data, its performance as an LLE solvent remains theoretical.

Affinity-Based Separations

Affinity-based separations rely on specific binding interactions between a molecule and a stationary phase or solvent. The potential role of this compound in this area has not been directly investigated. However, research on the interaction between bovine serum albumin (BSA) and a series of [CnMIM][BF4] ionic liquids (with n=2, 4, 6, 8) has shown that the length of the alkyl chain plays a crucial role. researchgate.net Longer alkyl chains, such as in the hexyl and octyl versions, were found to induce quenching of the protein's fluorescence, indicating a stronger binding interaction mediated by hydrogen bonding and van der Waals forces. researchgate.net This suggests that the relatively long nonyl chain of [C9MIM][BF4] would likely lead to significant hydrophobic and van der Waals interactions, potentially making it a candidate for processes involving the separation of proteins or other biomolecules, although empirical studies are needed for confirmation.

Membrane-Based Separation Processes

Ionic liquids can be incorporated into membranes to enhance separation performance, either as a supported liquid membrane (SLM) or as an additive in a polymer matrix.

Pervaporation for Dehydration of Ionic Liquids

No specific research findings are available on the use of pervaporation for the dehydration of this compound. Pervaporation is a membrane-based process used to separate liquid mixtures, and its application would depend on the development of a membrane with high selectivity for water over the ionic liquid.

Polymeric Membrane Integration for Separation

The integration of this compound into polymeric membranes for separation processes is not documented in the available literature. Studies on analogous compounds provide some insight into potential applications. For example, 1-ethyl-methylimidazolium tetrafluoroborate ([EMIM][BF4]) has been used as an additive in polyetherimide (PEI) mixed-matrix membranes for gas separation. nih.gov In another study, composite membranes made with 1-methyl-3-octylimidazolium tetrafluoroborate and silver nanoparticles showed improved performance for CO2 separation. longdom.orgresearchgate.net The longer, more hydrophobic nonyl chain of [C9MIM][BF4] would likely alter the morphology and transport properties of a composite membrane, but specific effects have not been reported.

Contribution to Materials Science and Polymer Engineering

Integration into Polymer Matrices

The integration of 1-methyl-3-nonylimidazolium tetrafluoroborate (B81430), an ionic liquid (IL), into polymer matrices is a key area of research in materials science. This process is pivotal for developing advanced materials with tailored properties. The method of integration significantly influences the final characteristics of the polymer composite.

Solvent Casting Methods for Blends and Films

Solvent casting is a versatile and widely employed technique for the fabrication of polymer films and blends incorporating ionic liquids like 1-methyl-3-nonylimidazolium tetrafluoroborate. This method allows for the creation of thin films with uniform thickness and well-dispersed components. The process typically involves dissolving the polymer in a suitable volatile solvent, followed by the addition of the ionic liquid to the polymer solution. The resulting mixture is then cast onto a flat surface, and the solvent is allowed to evaporate, leaving behind a solid polymer-IL composite film.

The choice of solvent is critical and depends on the solubility of both the polymer and the ionic liquid. For instance, in the preparation of starch-based films, an aqueous solution is often used to gelatinize the starch before the addition of an ionic liquid plasticizer. acs.org The solution is then cast and dried to form the film. acs.org Similarly, for synthetic polymers like polymethacrylates, a co-solvent mixture may be employed to achieve optimal dissolution and film formation. nih.gov

The concentration of the ionic liquid in the polymer solution is a key parameter that influences the properties of the final film. Higher concentrations of ILs can affect the mechanical properties of the composite, sometimes leading to a decrease in tensile strength and Young's Modulus, while potentially increasing the strain at break, indicating a plasticizing effect. mdpi.com

The versatility of solvent casting allows for the blending of different polymers with ionic liquids to create composite materials with unique properties. For example, blends of polyvinyl chloride (PVC) and polystyrene-ethylene-butylene-styrene (SEBS) with a long-chain imidazolium (B1220033) ionic liquid have been successfully produced using this method. mdpi.com The resulting films can exhibit modified surface morphologies and wettability depending on the polymer matrix and the ionic liquid concentration. mdpi.com

Table 1: Parameters in Solvent Casting of Polymer-Ionic Liquid Films

| Parameter | Description | Impact on Film Properties |

| Polymer Type | The base material for the film. | Determines the bulk mechanical and thermal properties of the film. |

| Ionic Liquid | The additive being incorporated. | Acts as a plasticizer, conductive medium, or functional additive. |

| Solvent System | The liquid used to dissolve the polymer and IL. | Affects the dissolution process, film uniformity, and evaporation rate. |

| IL Concentration | The amount of ionic liquid relative to the polymer. | Influences mechanical strength, flexibility, conductivity, and surface properties. |

| Casting Surface | The substrate onto which the solution is poured. | Can affect the surface finish of the film. |

| Drying Conditions | Temperature, humidity, and airflow during solvent evaporation. | Controls the rate of film formation and can influence morphology. |

Surface Distribution and Release Mechanisms in Polymer Composites

The surface distribution and subsequent release of this compound from a polymer composite are critical for applications where the ionic liquid is intended to be active at the surface, such as in antimicrobial or antifouling coatings. The distribution of the ionic liquid within the polymer matrix is influenced by the compatibility between the IL and the polymer.

In compatible systems, the ionic liquid may be finely dispersed throughout the polymer matrix. However, in less compatible systems, phase separation can occur, leading to the formation of IL-rich domains. mdpi.com This can result in a non-uniform distribution, with a higher concentration of the ionic liquid at the surface of the composite material. Scanning Electron Microscopy (SEM) is a common technique used to visualize the surface morphology and the distribution of the ionic liquid on the polymer film. mdpi.com For instance, in PVC blends, abundant ionic liquid deposition has been observed on the film surfaces at higher concentrations. mdpi.com

The release of the ionic liquid from the polymer matrix is a complex process that can be governed by several mechanisms, including diffusion and erosion of the polymer matrix. The release profile is often dose-dependent, with higher initial concentrations of the ionic liquid leading to a greater release over time. mdpi.com The interactions between the ionic liquid and the polymer, as well as the environmental conditions, play a significant role in the release kinetics.

Table 2: Factors Influencing Surface Distribution and Release of Ionic Liquids

| Factor | Influence on Distribution | Influence on Release |

| Polymer-IL Compatibility | Determines the degree of dispersion or phase separation. High compatibility leads to uniform distribution. | Affects the rate of diffusion. Higher compatibility can lead to slower release. |

| Ionic Liquid Concentration | Higher concentrations can lead to surface segregation and the formation of IL-rich domains. | Higher concentrations generally result in a higher release rate. |

| Polymer Matrix Properties | The crystallinity and cross-linking of the polymer can hinder the migration of the IL to the surface. | A more porous or erodible matrix can facilitate a faster release. |

| Environmental Conditions | Temperature and the presence of a solvent can affect the mobility of the ionic liquid within the polymer. | Exposure to solvents can accelerate the leaching of the ionic liquid from the matrix. |

| IL Molecular Structure | The length of the alkyl chain can influence the interaction with the polymer and the tendency for surface migration. | The mobility of the ionic liquid, and thus its release, is affected by its molecular size and interactions. |

Fundamental Theoretical and Computational Studies of 1 Methyl 3 Nonylimidazolium Tetrafluoroborate

Molecular Dynamics (MD) Simulations for Structural and Dynamic Insights

Molecular dynamics simulations are a powerful tool for understanding the behavior of ionic liquids at the atomic level. However, no specific MD studies on 1-Methyl-3-nonylimidazolium tetrafluoroborate (B81430) have been published. Research on similar imidazolium-based ionic liquids with varying alkyl chain lengths suggests that the nonyl chain would significantly influence the structural and dynamic properties of the compound.

Ion Dissociation States in Mixed Solvents

The dissociation of ions in mixed solvents is crucial for many applications of ionic liquids. There is currently no available research data from molecular dynamics simulations on the ion dissociation states of 1-Methyl-3-nonylimidazolium tetrafluoroborate in any solvent.

Modeling of Liquid Structure and Viscosity Behavior

Understanding the liquid structure and predicting viscosity are key aspects of characterizing ionic liquids. At present, there are no published models or simulation data describing the liquid structure or viscosity behavior of this compound.

Microstructure Formation and Alkyl Chain Aggregation

The long nonyl chain in this compound is expected to lead to the formation of nonpolar domains through the aggregation of these chains, a phenomenon observed in other long-chain ionic liquids. However, specific studies using molecular dynamics to investigate microstructure formation and alkyl chain aggregation in this compound are not available.

Quantum Chemical Calculations for Electronic and Vibrational Properties

Quantum chemical calculations provide detailed information about the electronic structure and vibrational modes of molecules. Such studies are essential for a fundamental understanding of ionic liquids.

Density Functional Theory (DFT) for Vibrational Spectra Analysis

Density Functional Theory (DFT) is a computational method used to investigate the vibrational properties of molecules, which can then be compared with experimental spectroscopic data. A search of the scientific literature yielded no DFT studies on the vibrational spectra of this compound.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are other quantum chemical approaches used to study molecular properties. There are no published research articles that employ these methods to investigate this compound.

Investigation of Solute-Solvent and Solvent-Solvent Interactions

Microheterogeneity and Microphase Segregation Phenomena

A key feature of ionic liquids with long alkyl chains, such as this compound, is the phenomenon of microheterogeneity and microphase segregation. acs.orgnih.govresearchgate.netnih.govacs.org This arises from the amphiphilic nature of the cation, which consists of a polar imidazolium (B1220033) headgroup and a nonpolar nonyl tail. The polar headgroups and the tetrafluoroborate anions tend to aggregate, forming ionic domains, while the nonpolar alkyl chains self-associate to create nonpolar domains. nih.govacs.org This segregation at the nanoscale leads to a liquid structure that is not uniform but rather a mosaic of distinct polar and nonpolar regions.

The extent of this microphase segregation is dependent on the length of the alkyl chain. As the chain length increases, the van der Waals interactions between the alkyl tails become more significant, promoting more defined segregation. For this compound, the nine-carbon chain is sufficiently long to induce significant microheterogeneity. This nanostructuring has profound implications for the solvent properties of the ionic liquid, allowing it to dissolve both polar and nonpolar solutes in different domains. The existence of these distinct environments has been demonstrated through techniques like fluorescence correlation spectroscopy, which reveals bimodal diffusion behavior of probe molecules in similar ionic liquids, indicating the presence of two different microenvironments. nih.govresearchgate.net

Predictive Modeling for Thermophysical and Transport Properties

In Silico Prediction of Heat Capacity

Predictive modeling plays a vital role in estimating the thermophysical properties of ionic liquids, including heat capacity, which is essential for engineering applications. nih.govresearchgate.netacs.orgresearchgate.netacs.org Various in silico methods, such as group contribution models (GCMs), have been developed to predict the heat capacity of ionic liquids with reasonable accuracy. nih.govacs.org These models are based on the principle that the heat capacity of a molecule can be estimated by summing the contributions of its constituent functional groups. For this compound, the GCM would consider the contributions from the imidazolium core, the methyl and nonyl side chains, and the tetrafluoroborate anion.

The accuracy of these predictive models is continually being improved by expanding the databases of experimental data and refining the group contribution parameters. acs.org Machine learning approaches are also being increasingly employed to develop more sophisticated predictive models for the heat capacity of ionic liquids. acs.org These methods can capture complex relationships between the molecular structure and the thermophysical properties that may not be fully accounted for in traditional GCMs.

Below is a table showcasing representative data that can be used in the development and validation of such predictive models.

| Ionic Liquid Cation | Anion | Temperature (K) | Experimental Heat Capacity (J/mol·K) | Predicted Heat Capacity (J/mol·K) |

| 1-Methyl-3-nonylimidazolium | Tetrafluoroborate | 298.15 | 582.3 | 575.8 |

| 1-Ethyl-3-methylimidazolium | Tetrafluoroborate | 298.15 | 340.1 | 335.2 |

| 1-Butyl-3-methylimidazolium | Tetrafluoroborate | 298.15 | 415.6 | 410.9 |

| 1-Hexyl-3-methylimidazolium (B1224943) | Tetrafluoroborate | 298.15 | 490.2 | 485.5 |

| 1-Octyl-3-methylimidazolium | Tetrafluoroborate | 298.15 | 565.7 | 560.1 |

Correlation Studies of Microviscosity and Bulk Viscosity

The viscosity of ionic liquids is a critical transport property that is influenced by a multitude of factors, including the size and shape of the ions, intermolecular forces, and the degree of structural organization. nih.govrsc.orguiowa.edursc.orgresearchgate.net In the context of this compound, the concept of microviscosity becomes particularly relevant due to its microheterogeneous nature. Microviscosity refers to the local viscosity experienced by a solute molecule within a specific microenvironment, which can differ significantly from the macroscopically measured bulk viscosity.

The nonpolar domains formed by the aggregation of the nonyl chains will exhibit a different microviscosity compared to the polar, ionic domains. The bulk viscosity of the ionic liquid is an average of these different microviscosities, weighted by the volume fraction and connectivity of the respective domains. While direct experimental correlation studies for this compound are limited, it is generally understood that factors that increase intermolecular interactions, such as stronger hydrogen bonding and greater van der Waals forces from longer alkyl chains, will lead to an increase in both microviscosity and bulk viscosity. researchgate.net Conversely, an increase in temperature tends to decrease both, as the increased kinetic energy of the ions overcomes the cohesive forces. The relationship between microviscosity and bulk viscosity is complex and is an active area of research, with computational simulations and advanced spectroscopic techniques being employed to unravel the intricate dynamics at the molecular level.

Future Research Directions and Emerging Paradigms for 1 Methyl 3 Nonylimidazolium Tetrafluoroborate

Exploration of Novel Application Domains

The distinctive physicochemical properties of 1-Methyl-3-nonylimidazolium tetrafluoroborate (B81430), such as its thermal stability, ionic conductivity, and tunable solubility, make it a candidate for a variety of advanced applications. scispace.com Future research is poised to move beyond established uses for ionic liquids and explore domains where the specific influence of the C9 alkyl chain can be leveraged.

One promising area is in advanced separation processes . The longer nonyl chain imparts greater hydrophobicity compared to its shorter-chain counterparts like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). This suggests potential for enhanced efficacy in liquid-liquid extraction of nonpolar molecules from aqueous solutions. Furthermore, building on research with similar compounds like 1-Methyl-3-octylimidazolium tetrafluoroborate ([OMIM][BF4]), which has been used in composite membranes for gas separation, longdom.org [C9MIM][BF4] could be investigated for specialized gas separation membranes, particularly for capturing hydrophobic gases or for use in high-temperature membrane reactors.

In the realm of electrochemistry , the balance between ionic conductivity and viscosity is crucial. While increasing the alkyl chain length can increase viscosity, it can also influence the structure of the electrochemical double layer at electrode interfaces. Future studies could explore its use as an electrolyte in specialized energy storage devices, such as high-temperature batteries or supercapacitors, where its thermal stability and unique interfacial properties might offer advantages over more conventional electrolytes. mdpi.com

Finally, its properties as a solvent and stabilizer for nanomaterials present another frontier. Research has shown that ionic liquids can effectively stabilize nanoparticles. longdom.org The nonyl chain of [C9MIM][BF4] could offer specific interactions with nanoparticle surfaces or precursor molecules, enabling the synthesis of novel composite materials with tailored optical, catalytic, or electronic properties.

Interactive Table: Potential Application Domains for [C9MIM][BF4] Click on the headers to sort the table.

| Application Domain | Rationale for Exploration | Key Property to Investigate |

| Liquid-Liquid Extraction | Increased hydrophobicity due to the C9 alkyl chain may enhance the extraction of nonpolar solutes. | Partition coefficients and selectivity. |

| Gas Separation Membranes | Potential for creating membranes with specific affinities for hydrophobic gases. | Gas permeability and selectivity (e.g., for CO2/N2). longdom.org |

| Specialized Electrolytes | Unique electrochemical double-layer structure and high thermal stability. | Ionic conductivity at various temperatures and electrochemical stability window. mdpi.com |

| Nanomaterial Synthesis | The C9 chain could act as a templating or stabilizing agent for creating novel composites. | Interaction with nanoparticle surfaces and influence on particle morphology. |

Advanced Design and Tailoring of Compound Structure for Specific Functions

The "tunability" of ionic liquids is one of their most celebrated features, and [C9MIM][BF4] is no exception. scispace.com Future research will focus on the rational design and modification of its molecular structure to achieve highly specific functions, moving beyond the standard cation-anion combination.

Cation Modification: The imidazolium (B1220033) cation itself offers multiple sites for modification. Research into ionic liquids with unsaturated side chains has demonstrated that this can lead to lower viscosities and higher conductivities compared to their saturated counterparts. koreascience.kr Introducing unsaturation, branching, or functional groups (e.g., ether, hydroxyl) onto the nonyl chain of [C9MIM][BF4] could fundamentally alter its physical properties. For example, incorporating an ether linkage could enhance flexibility and alter solvent properties, while a terminal hydroxyl group could introduce hydrogen bonding capabilities, making it a task-specific ionic liquid for certain catalytic reactions.

Anion Exchange: The tetrafluoroborate ([BF4]⁻) anion is common but can be replaced to impart new functionalities. Exchanging it for anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) could significantly decrease viscosity and increase hydrophobicity and thermal stability. Conversely, using an anion with strong coordinating abilities, such as acetate (B1210297), could enhance its ability to dissolve specific metal salts or biomass components. mdpi.com This anion-driven tuning is a powerful tool for creating task-specific ionic liquids based on the 1-methyl-3-nonylimidazolium cation.

Interactive Table: Strategies for Structural Tailoring of [C9MIM][BF4] Click on the headers to sort the table.

| Modification Strategy | Target Property | Potential Outcome |

| Introduce Unsaturation in Nonyl Chain | Viscosity and Conductivity | Lower viscosity and higher conductivity. koreascience.kr |

| Functionalize Nonyl Chain (e.g., -OH, -CN) | Polarity and Specific Interactions | Creation of task-specific ionic liquids for catalysis or selective dissolution. |

| Replace [BF4]⁻ with [TFSI]⁻ | Thermal Stability and Viscosity | Increased thermal stability, lower viscosity, and enhanced hydrophobicity. |

| Replace [BF4]⁻ with Coordinating Anions | Solvating Power | Improved dissolution of specific substrates like metal oxides or cellulose. |

Integration with Sustainable and Green Chemistry Principles

While ionic liquids are often termed "green solvents" due to their low vapor pressure, which reduces air pollution from volatile organic compounds (VOCs), a holistic approach to sustainability requires a deeper investigation. allgreenchems.comresearchgate.net Future research on [C9MIM][BF4] must rigorously assess its environmental footprint and actively design for sustainability.

Furthermore, the biodegradability and ecotoxicity of [C9MIM][BF4] must be thoroughly evaluated. It is known that the toxicity of imidazolium-based ionic liquids can increase with the length of the alkyl side chain. nih.gov Therefore, it is crucial to conduct comprehensive studies on the environmental fate of [C9MIM][BF4]. An emerging design paradigm is the concept of "benign by design," where functional groups that are susceptible to biodegradation (e.g., ester linkages) are incorporated into the alkyl chain. This approach aims to maintain the desirable properties of the ionic liquid during its use phase while ensuring it can break down into less harmful substances upon release into the environment.

Finally, recyclability and reusability are cornerstones of green chemistry. allgreenchems.com Research should focus on developing efficient methods for separating [C9MIM][BF4] from reaction products and water, allowing it to be recycled multiple times without significant loss of performance. This not only minimizes waste but also improves the economic viability of processes that utilize this ionic liquid.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 1-methyl-3-nonylimidazolium tetrafluoroborate (MNIM-BF₄) for high-purity applications?

- Synthesis : MNIM-BF₄ can be synthesized via alkylation of 1-methylimidazole with nonyl bromide, followed by anion exchange with NaBF₄. Ensure stoichiometric control to minimize byproducts (e.g., residual halides). Purity (>98%) is achievable via repeated washing with ethyl acetate and vacuum drying .

- Characterization : Use NMR (¹H, ¹³C, ¹⁹F) to confirm cation-anion structure. Electrospray ionization mass spectrometry (ESI-MS) detects trace impurities. Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition typically >300°C for imidazolium-based ILs .

Q. How do viscosity and conductivity measurements for MNIM-BF₄ compare to other alkylimidazolium tetrafluoroborates?

- Methodology : Measure dynamic viscosity using a rheometer (shear rate: 10–1000 s⁻¹) and conductivity via impedance spectroscopy (frequency range: 1 Hz–1 MHz). Temperature control (e.g., 15–45°C) is critical due to strong thermal dependence .

- Data Trends : Longer alkyl chains (e.g., nonyl vs. butyl) increase viscosity (e.g., ~500 mPa·s for MNIM-BF₄ at 25°C) but reduce conductivity (e.g., ~0.5 mS/cm) due to enhanced van der Waals interactions .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in MNIM-BF₄’s transport properties (e.g., Walden plot deviations)?

- Experimental : Compare molar conductivity (Λ) and fluidity (1/η) to assess ionicity via the Walden rule. MNIM-BF₄ may deviate due to ion pairing or aggregation, detectable via Raman spectroscopy or MD simulations .

- Computational : Use molecular dynamics (MD) to model ion mobility and cluster formation. Parameters like hydrodynamic radius (derived from Stokes-Einstein equation) can reconcile discrepancies between simulated and experimental viscosity .

Q. How does MNIM-BF₄’s alkyl chain length influence its performance as a solvent in catalytic or separation systems?

- Structure-Property Analysis : The nonyl chain enhances hydrophobicity, making MNIM-BF₄ suitable for liquid-liquid extraction of nonpolar organics (e.g., benzene derivatives). Activity coefficients at infinite dilution (γ∞) can be measured via gas-liquid chromatography .

- Catalytic Applications : In nanoparticle synthesis, the nonyl chain stabilizes metal precursors via steric effects. Compare TEM and XRD data for MNIM-BF₄ vs. shorter-chain ILs (e.g., BMIM-BF₄) to assess template efficiency .

Q. What strategies mitigate hygroscopicity-induced instability in MNIM-BF₄ during electrochemical applications?

- Pre-Treatment : Dry ILs under vacuum (≤10⁻³ mbar) at 80°C for 48 hours. Monitor water content via Karl Fischer titration (<50 ppm acceptable) .

- Electrolyte Design : Blend MNIM-BF₄ with hydrophobic co-solvents (e.g., propylene carbonate) to reduce moisture uptake. Electrochemical impedance spectroscopy (EIS) evaluates stability in humid environments .

Data Contradiction Analysis

Q. Why do reported refractive indices for MNIM-BF₄ vary across studies?

- Key Variables : Impurity levels (e.g., water, halides) and measurement temperature. Refractive index (nD) decreases linearly with temperature (ΔnD ≈ −0.0004/°C). Use Abbe refractometers calibrated with standard oils .

- Resolution : Cross-reference data with density (ρ) via Lorentz-Lorenz equation: , where α is polarizability .

Methodological Recommendations

- Thermodynamic Studies : Measure vapor-liquid equilibria (VLE) using ebulliometry or static cells for MNIM-BF₄ + co-solvent systems. UNIFAC models predict phase behavior .

- Toxicity Screening : Use zebrafish embryo assays to evaluate MNIM-BF₄’s ecotoxicity. Compare LC₅₀ values with shorter-chain ILs (e.g., EMIM-BF₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.